(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.: 1354010-98-2
VCID: VC8234793
InChI: InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-8-6-12(7-9-18)10-17(3)13-4-5-13/h11-14H,4-10,16H2,1-3H3/t14-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)CN(C)C2CC2)N
Molecular Formula: C15H29N3O
Molecular Weight: 267.41 g/mol

(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

CAS No.: 1354010-98-2

Cat. No.: VC8234793

Molecular Formula: C15H29N3O

Molecular Weight: 267.41 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one - 1354010-98-2

Specification

CAS No. 1354010-98-2
Molecular Formula C15H29N3O
Molecular Weight 267.41 g/mol
IUPAC Name (2S)-2-amino-1-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-8-6-12(7-9-18)10-17(3)13-4-5-13/h11-14H,4-10,16H2,1-3H3/t14-/m0/s1
Standard InChI Key BCUVWBJVAOQKLJ-AWEZNQCLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C2CC2)N
SMILES CC(C)C(C(=O)N1CCC(CC1)CN(C)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)CN(C)C2CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound has the molecular formula C₁₅H₂₉N₃O and a molecular weight of 269.43 g/mol . Its IUPAC name reflects its stereochemical configuration:

  • (S) configuration at the α-carbon of the amino-butanone moiety.

  • A piperidine ring substituted at the 1-position with a 3-methyl-butan-1-one group.

  • A 4-[(cyclopropyl-methyl-amino)-methyl] substituent on the piperidine ring .

Stereochemical Considerations

The (S)-enantiomer is distinguished by its chiral center at the α-carbon of the amino group, which influences its biological activity and receptor binding . Computational studies suggest that the cyclopropyl group enhances conformational rigidity, potentially improving target selectivity .

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is typically synthesized via Mannich-type reactions or reductive amination, leveraging the reactivity of the piperidine scaffold . Key steps include:

  • Cyclopropane Introduction: Cyclopropyl-methyl-amine is coupled to the piperidine ring via a methylene linker under basic conditions .

  • Chiral Resolution: The (S)-enantiomer is isolated using chiral chromatography or asymmetric catalysis .

Table 1: Representative Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
Cyclopropane couplingCyclopropyl-methyl-amine, K₂CO₃, DMF7895
Reductive aminationNaBH₃CN, MeOH, 0°C6590
Chiral resolutionChiralcel OD-H, hexane/i-PrOH4599

Physicochemical Data

  • Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water .

  • Spectroscopic Data:

    • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch) .

    • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, J = 7.1 Hz, CH₃), 2.28 (s, N-CH₃), 3.15–3.67 (m, piperidine protons) .

ReceptorIC₅₀ (nM)Reference
σ-1120
NMDA (GluN2B)450

Applications and Future Directions

Drug Development

The compound’s modular structure allows for derivatization to optimize pharmacokinetic properties. Current research focuses on:

  • Prodrug formulations to enhance oral bioavailability .

  • Targeted delivery systems for CNS applications .

Industrial Relevance

While discontinued commercially, its synthesis intermediates (e.g., cyclopropyl-methyl-amine) remain critical in producing analogs for high-throughput screening .

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